molecular formula C11H12FN3O B13326619 {1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol

{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B13326619
M. Wt: 221.23 g/mol
InChI Key: WGKPPSMGLKYOHW-UHFFFAOYSA-N
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Description

{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a fluorophenyl group, a methyl group, and a hydroxymethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the starting materials would be 3-fluorobenzyl azide and propargyl alcohol.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for the cycloaddition step, and employing efficient purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the triazole ring, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives

    Reduction: Reduced triazole derivatives

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The hydroxymethyl group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine
  • 1-[(3-fluorophenyl)methyl]-5-nitro-1H-indazole

Uniqueness

{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from similar compounds that may lack this functional group, thereby affecting their chemical behavior and biological activity.

Properties

Molecular Formula

C11H12FN3O

Molecular Weight

221.23 g/mol

IUPAC Name

[1-[(3-fluorophenyl)methyl]-5-methyltriazol-4-yl]methanol

InChI

InChI=1S/C11H12FN3O/c1-8-11(7-16)13-14-15(8)6-9-3-2-4-10(12)5-9/h2-5,16H,6-7H2,1H3

InChI Key

WGKPPSMGLKYOHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC2=CC(=CC=C2)F)CO

Origin of Product

United States

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